molecular formula C9H18N2O B13898117 (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol

Cat. No.: B13898117
M. Wt: 170.25 g/mol
InChI Key: QODUIPLRMQIEEB-UEJVZZJDSA-N
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Description

(2S)-1-(3,8-diazabicyclo[321]octan-3-yl)propan-2-ol is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the propan-2-ol moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.

Scientific Research Applications

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
  • (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)methanol

Uniqueness

The uniqueness of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol lies in its specific bicyclic structure and the presence of the propan-2-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol

InChI

InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1

InChI Key

QODUIPLRMQIEEB-UEJVZZJDSA-N

Isomeric SMILES

C[C@@H](CN1CC2CCC(C1)N2)O

Canonical SMILES

CC(CN1CC2CCC(C1)N2)O

Origin of Product

United States

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